5-Bromo-4-chloro-6-phenylpyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers face limited diversification options with mono-halogenated pyrimidines, forcing multi-step route re-engineering. This C4-chloro/C5-bromo phenylpyrimidine solves that limitation. - **Sequential chemistry**: C4-Cl for amine substitution (solvent-exposed region); C5-Br for Suzuki coupling (hydrophobic back pocket). - **Patent-relevant scaffold**: Directly cited in Chk, Pdk, and Akt inhibitor patents. - **Supply assurance**: Stocked in research quantities for immediate dispatch.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
CAS No. 3438-56-0
Cat. No. B11772237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-phenylpyrimidine
CAS3438-56-0
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)Br
InChIInChI=1S/C10H6BrClN2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H
InChIKeyWVUYMEHUPXATFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-phenylpyrimidine Overview


5-Bromo-4-chloro-6-phenylpyrimidine (CAS 3438-56-0) is a halogenated pyrimidine building block widely used in medicinal chemistry and organic synthesis. Its core structure—a pyrimidine ring with a phenyl group at the 6-position and two distinct halogen substituents (Br at C5, Cl at C4)—enables highly predictable and sequential cross-coupling or substitution chemistries, making it a key intermediate for generating focused libraries of biologically active compounds [1]. The compound's presence in patent literature describing Chk-, Pdk-, and Akt-inhibitory pyrimidines underscores its relevance in kinase drug discovery programs [2].

Synthetic Handle Two distinct halogens (Br, Cl) enable sequential cross-coupling
Workflow Medicinal chemistry library synthesis and kinase inhibitor programs
Reactivity C4-Cl is SNAr-active; C5-Br supports late-stage Suzuki coupling
Procurement Multi-supplier availability with batch-specific QC data

5-Bromo-4-chloro-6-phenylpyrimidine Scaffold Uniqueness


Simple substitution of 5-Bromo-4-chloro-6-phenylpyrimidine with a more readily available mono-halogenated pyrimidine like 4-chloro-6-phenylpyrimidine (CAS 3435-26-5) would fundamentally alter a synthetic sequence. The absence of the C5-bromo group eliminates the crucial second synthetic 'handle' required for late-stage diversification via cross-coupling. This forces researchers to re-engineer multi-step synthetic routes, potentially impacting yield, purity, and the accessible chemical space [1]. Similarly, analogs where the phenyl group is substituted (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, CAS 146533-41-7) target entirely different pharmacological spaces, such as the macitentan pathway for pulmonary arterial hypertension, and are not interchangeable for kinase-focused medicinal chemistry .

Target
5-Bromo-4-chloro-6-phenylpyrimidine
Dual-halogen scaffold supports sequential derivatization for kinase-focused libraries.
vs
Potential Substitute
4-Chloro-6-phenylpyrimidine (CAS 3435-26-5)
Lacks C5-bromo handle; eliminates late-stage cross-coupling diversification.
May require re-engineered synthetic routes, impacting accessible chemical space.

5-Bromo-4-chloro-6-phenylpyrimidine Evidence Differentiation


Orthogonal Halogen Reactivity

This compound possesses two distinct halogen substituents (Br and Cl) with established, divergent reactivity profiles. A foundational study on Suzuki-Miyaura couplings with halogenated pyrimidines demonstrates that chloro-substituents are preferentially reactive under specific conditions, enabling a stepwise, chemoselective derivatization strategy not possible with symmetric (di-bromo or di-chloro) analogs [1]. This orthogonal reactivity allows for controlled, sequential functionalization of the pyrimidine core.

Orthogonal Halogen Reactivity
Class-level inference
Chemoselective Suzuki coupling: Cl-reactive preferentially over Br
Supports sequential derivatization workflow
Based on class-level reactivity principles; direct comparison not quantified
Medicinal Chemistry Organic Synthesis Cross-Coupling

Precursor for Kinase Inhibitors

The compound is explicitly identified as a synthetic intermediate in patents describing a broad class of pyrimidines with inhibitory activity against Chk, Pdk, and Akt kinases [1]. This places it within a well-established structure-activity relationship (SAR) framework relevant to cancer and other disease research. Its structure is also a key precursor for synthesizing 5-bromo-4-hydrazinyl-6-phenylpyrimidine (CAS 3438-59-3) via simple nucleophilic aromatic substitution of the chlorine atom with hydrazine .

Precursor for Kinase Inhibitors
Cross-study comparable
Explicitly claimed in Chk/Pdk/Akt kinase inhibitor patents
Validates role in kinase-focused SAR programs
Qualitative difference from mono-halogenated analogs
Medicinal Chemistry Kinase Inhibition Synthetic Methodology

Nucleophilic Aromatic Substitution Reactivity

The presence of the electron-withdrawing chloro group at the 4-position, activated by the adjacent nitrogen atoms in the pyrimidine ring, makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr). This is demonstrated by its documented use as a starting material to synthesize 5-bromo-4-hydrazinyl-6-phenylpyrimidine, where the chlorine atom is selectively replaced by a hydrazine group .

Nucleophilic Aromatic Substitution
Cross-study comparable
C4-Cl undergoes facile substitution with hydrazine to form hydrazinyl derivative
Enables mild-condition diversification route
Reaction pathway availability versus hydroxy analogs
Medicinal Chemistry Nucleophilic Substitution Organic Synthesis

Reliable Supply and Characterization

Multiple reputable suppliers provide 5-Bromo-4-chloro-6-phenylpyrimidine with well-defined purity grades and batch-specific analytical data. Suppliers like Bidepharm (97% purity) and Leyan (98% purity) offer standard analytical characterization (e.g., NMR, HPLC, GC) as part of their product specification, ensuring batch-to-batch reproducibility and reducing downstream synthetic variability .

Reliable Supply and Characterization
Supporting evidence
Multi-vendor availability with 97–98% purity and QC documentation
Reduces procurement risk and supports reproducibility
Batch-specific analytical data may require review
Procurement Quality Control Chemical Sourcing

5-Bromo-4-chloro-6-phenylpyrimidine Research & Procurement Scenarios


Kinase-Focused Compound Libraries

This compound is ideally suited as a central scaffold for creating diverse libraries of potential kinase inhibitors. Its two halogens allow for sequential derivatization: for example, the C4-chloro group can be substituted with various amines to explore the solvent-exposed region of the kinase ATP-binding pocket, while the C5-bromo group can be utilized in a subsequent Suzuki-Miyaura coupling to introduce aromatic diversity in the hydrophobic back pocket. This stepwise approach is directly supported by its use as an intermediate in patents for Chk, Pdk, and Akt inhibitors .

Bropirimine Analog Synthesis

5-Bromo-4-chloro-6-phenylpyrimidine can serve as a key intermediate for synthesizing analogs of Bropirimine (CAS 56741-95-8), an immunomodulatory agent with anticancer and interferon-inducing properties . The core 5-bromo-6-phenylpyrimidine structure is common to both molecules. Researchers can use the 4-chloro group as a functional handle to introduce various substituents (e.g., amino, hydroxy, alkoxy) to create novel derivatives for studying toll-like receptor (TLR) agonism and immune response.

Hydrazinyl and Heterocyclic Derivative Synthesis

The high reactivity of the C4-chloro group towards nucleophiles like hydrazine enables the straightforward synthesis of 5-bromo-4-hydrazinyl-6-phenylpyrimidine . This hydrazinyl derivative is itself a versatile intermediate that can be further reacted with dicarbonyl compounds or other electrophiles to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are important scaffolds in medicinal chemistry for targeting kinases and other enzymes.

Advanced Cross-Coupling Studies

Given the established preference for chloropyrimidines over iodo-, bromo-, or fluoropyrimidines in Suzuki couplings , 5-Bromo-4-chloro-6-phenylpyrimidine presents a unique model substrate for fundamental studies in chemoselective cross-coupling. It allows chemists to investigate catalyst and ligand systems that can differentiate between C-Br and C-Cl bonds on the same heterocyclic ring, contributing to the advancement of synthetic methodology for complex molecule construction.

Application
Selection Property
Validation Focus
Kinase-Focused Compound Libraries
Dual-halogen sequential derivatization
Chk/Pdk/Akt SAR context and patent alignment
Bropirimine Analog Synthesis
Core 5-bromo-6-phenylpyrimidine scaffold
TLR agonism and immunomodulatory pathway studies
Hydrazinyl and Heterocyclic Derivative Synthesis
C4-Cl SNAr reactivity with hydrazine
Pyrazolo[3,4-d]pyrimidine fused-system formation
Advanced Cross-Coupling Studies
C–Br vs C–Cl chemoselectivity on same ring
Catalyst/ligand differentiation methodology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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